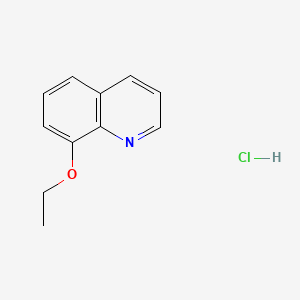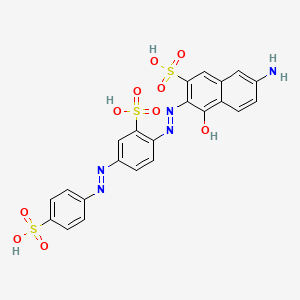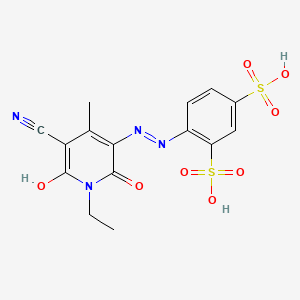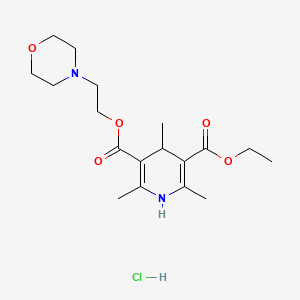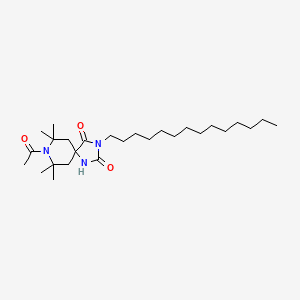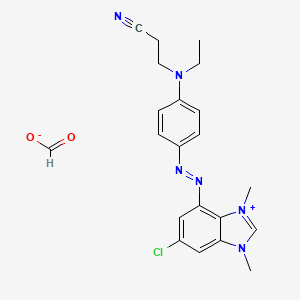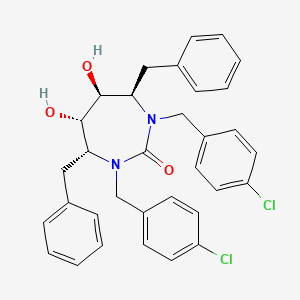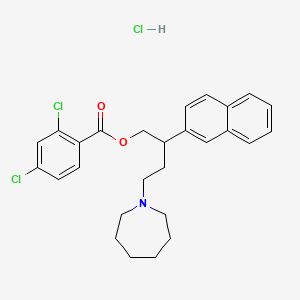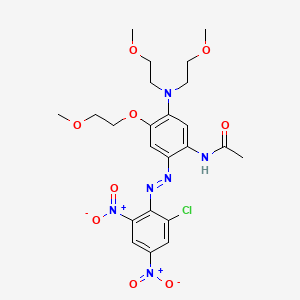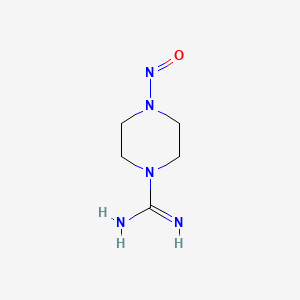
4-Nitroso-1-piperazinecarboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroso-1-piperazinecarboxamidine is a chemical compound characterized by the presence of a nitroso group attached to a piperazine ring, which is further substituted with a carboxamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-1-piperazinecarboxamidine typically involves the nitrosation of piperazine derivatives. One common method is the reaction of piperazine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitroso compound without over-oxidation or side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solid-phase synthesis and purification techniques can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-1-piperazinecarboxamidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-Nitroso-1-piperazinecarboxamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitroso-1-piperazinecarboxamidine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of cellular signaling .
Comparison with Similar Compounds
4-Nitroso-1-piperazinecarboxamidine can be compared with other nitroso compounds and piperazine derivatives:
Similar Compounds: this compound shares similarities with compounds like 4-nitroso-1-piperazinecarboxamide and 4-nitroso-1-piperazinecarboxylate.
Properties
CAS No. |
85063-95-2 |
|---|---|
Molecular Formula |
C5H11N5O |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-nitrosopiperazine-1-carboximidamide |
InChI |
InChI=1S/C5H11N5O/c6-5(7)9-1-3-10(8-11)4-2-9/h1-4H2,(H3,6,7) |
InChI Key |
NZDNCUZGYRSVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=N)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



